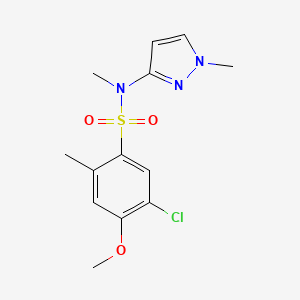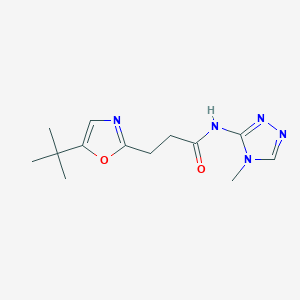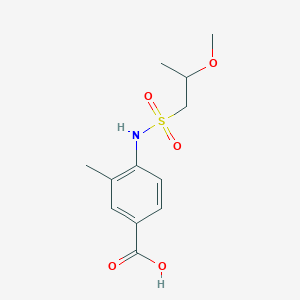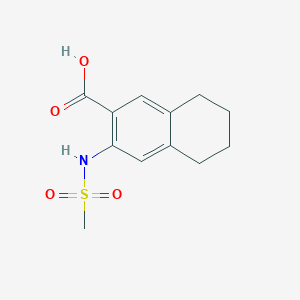
5-chloro-4-methoxy-N,2-dimethyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-4-methoxy-N,2-dimethyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-methoxy-N,2-dimethyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. A common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of a suitable aromatic precursor, followed by reduction to form the corresponding amine.
Sulfonation: The amine is then subjected to sulfonation using reagents like chlorosulfonic acid to introduce the sulfonamide group.
Substitution Reactions: Subsequent substitution reactions introduce the chloro, methoxy, and pyrazolyl groups under controlled conditions, often using reagents like sodium methoxide and pyrazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-methoxy-N,2-dimethyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield aldehydes or acids, while substitution of the chloro group can introduce various functional groups.
Scientific Research Applications
5-chloro-4-methoxy-N,2-dimethyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its sulfonamide core.
Biological Research: Used in studies involving enzyme inhibition and protein binding.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 5-chloro-4-methoxy-N,2-dimethyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting antimicrobial effects. The chloro and methoxy groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfanilamide: The simplest sulfonamide, used as a precursor for more complex derivatives.
Uniqueness
5-chloro-4-methoxy-N,2-dimethyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to other sulfonamides.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
5-chloro-4-methoxy-N,2-dimethyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O3S/c1-9-7-11(20-4)10(14)8-12(9)21(18,19)17(3)13-5-6-16(2)15-13/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIIPLHMCHQUQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N(C)C2=NN(C=C2)C)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7050824.png)
![1-acetyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B7050838.png)
![4-[5-[(2-Fluorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]-2-methyl-6-thiophen-3-ylmorpholine](/img/structure/B7050841.png)
![4-[4-[(2-Ethoxyphenyl)methyl]-2-methylpiperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B7050845.png)
![3-(4-cyanophenyl)-1-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B7050858.png)
![[2-(2,5-Dimethoxyphenyl)cyclopropyl]-(2,9-dioxa-6-azaspiro[4.5]decan-6-yl)methanone](/img/structure/B7050866.png)



![1-[5-(1-Acetamidoethyl)thiophen-2-yl]sulfonyl-2,3-dihydroindole-7-carboxylic acid](/img/structure/B7050894.png)
![N,2,6-trimethyl-N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methyl]pyrimidin-4-amine](/img/structure/B7050911.png)
![1-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)methyl]pyrazole-4-carbonitrile](/img/structure/B7050925.png)
![2-methoxy-N-[1-(1-phenylethyl)pyrrolidin-3-yl]ethanesulfonamide](/img/structure/B7050929.png)
![1-[2-[1-(1,1-Dioxothiolan-3-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]pyrazole-4-carbonitrile](/img/structure/B7050930.png)
